molecular formula C14H13N5O2S B2754763 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline CAS No. 2034491-62-6

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

Cat. No.: B2754763
CAS No.: 2034491-62-6
M. Wt: 315.35
InChI Key: KSHHVBVSYHGOEA-UHFFFAOYSA-N
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Description

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is a synthetic organic compound that features a quinoline core substituted with a sulfonyl group linked to an azetidine ring, which is further connected to a 1,2,3-triazole moiety

Biochemical Analysis

Biochemical Properties

It is known that 1,2,3-triazoles, the family of compounds to which it belongs, have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Cellular Effects

Related compounds have shown a wide range of effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,3-triazoles can have a wide range of interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline in animal models have not yet been studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors .

Transport and Distribution

Related compounds have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their localization to specific compartments or organelles, including any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions, typically using pyridine or triethylamine as the base.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the sulfonylated quinoline.

    Click Chemistry for Triazole Formation: The final step involves the formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This step requires an azide and an alkyne precursor, with copper sulfate and sodium ascorbate as catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Skraup synthesis and click chemistry steps to enhance yield and reduce reaction times. Additionally, the use of automated systems for precise control of reaction conditions would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.

    Reduction: The triazole and quinoline rings can be reduced under specific conditions, although these reactions are less common due to the stability of these heterocycles.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or triazole derivatives.

    Substitution: Various sulfonamide or sulfone derivatives.

Scientific Research Applications

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    8-Quinolinyl Sulfonamides: These compounds share the quinoline and sulfonyl groups but lack the azetidine and triazole moieties.

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different core structures.

    Azetidine-Containing Compounds: Molecules featuring the azetidine ring but with different substituents.

Uniqueness

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline is unique due to the combination of its quinoline, sulfonyl, azetidine, and triazole moieties. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal and chemical research.

Properties

IUPAC Name

8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHHVBVSYHGOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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